molecular formula C17H16Cl3N3OS B11708783 N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide

Cat. No.: B11708783
M. Wt: 416.7 g/mol
InChI Key: BAIGTDRSTXKIJG-UHFFFAOYSA-N
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Description

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anilinocarbothioyl group, a trichloroethyl group, and a methylbenzamide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide typically involves the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3-nitrobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-fluorobenzamide
  • N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-3,5-dinitrobenzamide

Uniqueness

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position of the benzamide ring can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C17H16Cl3N3OS

Molecular Weight

416.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3OS/c1-11-7-5-6-10-13(11)14(24)22-15(17(18,19)20)23-16(25)21-12-8-3-2-4-9-12/h2-10,15H,1H3,(H,22,24)(H2,21,23,25)

InChI Key

BAIGTDRSTXKIJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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